1-BROMO-4-CHLOROBUTANE-D8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-chlorobutane is a chemical compound used as a reagent in the synthesis of a novel spirohydantoin derivative, which acts as a potent multireceptor-active antipsychotic and antidepressant agent .

Synthesis Analysis

1-Bromo-4-chlorobutane can be synthesized from 1,4-Dichlorobutane with 1,4-dibromo-butane by stirring in DMF with tetrabutylammomium bromide for 19.5 h at 100℃ . Another method involves the addition of bromine to a mixture of phosphorus and d-chlorobutanol, with the temperature of the mixture being held close to 0 DEG C during the addition of bromine .Molecular Structure Analysis

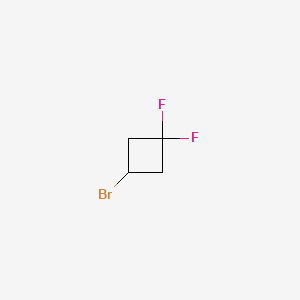

The molecular formula of 1-Bromo-4-chlorobutane is C4H8BrCl . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-4-chlorobutane can participate in various chemical reactions. For instance, it can react with benzyloxyacetic acid in the presence of n-butyllithium and diisopropylamine to form a new compound . It can also react with other substances under certain conditions .Physical And Chemical Properties Analysis

1-Bromo-4-chlorobutane has a molecular weight of 171.463 . It has a density of 1.4±0.1 g/cm3, a boiling point of 164.3±8.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . The compound has a refractive index of 1.469 .科学的研究の応用

Organic Synthesis and Reaction Mechanisms

1-Bromo-4-chlorobutane-D8 is a deuterated compound, often used in the study of organic synthesis and reaction mechanisms. For example, the addition of hydrogen bromide to 1,1-dichloroethylene, under specific conditions, can produce 1-bromo-2,2-dichloroethane and 1-bromo-2,2,4,4-tetrachlorobutane, with the deuterated version being formed when deuterium bromide is used. This process allows for the exploration of reaction pathways and the synthesis of deuterated compounds, which are valuable in mechanistic studies due to the isotopic labeling (Francis & Leitch, 1957).

Electrochemical Behavior and Reduction Products

The electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-chlorobutane, has been investigated to understand their behavior at carbon cathodes. Studies using techniques like cyclic voltammetry have shown that the reduction of these compounds can lead to various products depending on the experimental conditions, providing insights into electrochemical reactions and potential applications in synthetic organic chemistry (Pritts & Peters, 1995).

Molecular Structure and Conformational Analysis

Research on the molecular structure and conformational composition of halobutanes, including analogs of 1-bromo-4-chlorobutane, has been conducted using techniques such as gas-phase electron diffraction and ab initio calculations. These studies provide detailed information on the geometric parameters and conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Aarset et al., 1995).

Safety And Hazards

1-Bromo-4-chlorobutane is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include using only non-sparking tools, taking precautionary measures against static discharge, and wearing protective gloves, clothing, and eye/face protection .

特性

CAS番号 |

1219803-72-1 |

|---|---|

製品名 |

1-BROMO-4-CHLOROBUTANE-D8 |

分子式 |

C4H8BrCl |

分子量 |

179.511 |

IUPAC名 |

1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |

InChI |

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |

InChIキー |

NIDSRGCVYOEDFW-SVYQBANQSA-N |

SMILES |

C(CCBr)CCl |

同義語 |

1-BROMO-4-CHLOROBUTANE-D8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)